molecular formula C7H14ClNO B1448069 2-(3,6-dihydro-2H-pyran-4-yl)ethan-1-amine hydrochloride CAS No. 1423026-21-4

2-(3,6-dihydro-2H-pyran-4-yl)ethan-1-amine hydrochloride

Cat. No.: B1448069
CAS No.: 1423026-21-4
M. Wt: 163.64 g/mol
InChI Key: RPAPRPMTSOQXLU-UHFFFAOYSA-N
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Description

2-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a dihydro-2H-pyran ring and an amine group, making it a versatile intermediate for further chemical synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3,6-dihydro-2H-pyran-4-yl derivatives.

  • Reaction Conditions: The reaction involves the introduction of an amine group to the pyran ring. This can be achieved through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled reaction environments to achieve the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.

  • Substitution: Reagents like halogens, alkyl halides, and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated compounds, alkylated derivatives, and amine derivatives.

Scientific Research Applications

2-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-amine hydrochloride has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-(3,6-dihydro-2H-pyran-4-yl)ethan-1-amine hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester

  • 2-(3,6-dihydro-2H-pyran-4-yl)ethanol

  • 2-(3,6-dihydro-2H-pyran-4-yl)ethanamine

Uniqueness: 2-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-amine hydrochloride is unique due to its amine group, which provides different chemical reactivity compared to its boronic acid and alcohol counterparts. This makes it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

2-(3,6-dihydro-2H-pyran-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-4-1-7-2-5-9-6-3-7;/h2H,1,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAPRPMTSOQXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,6-dihydro-2H-pyran-4-yl)ethan-1-amine hydrochloride
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2-(3,6-dihydro-2H-pyran-4-yl)ethan-1-amine hydrochloride
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2-(3,6-dihydro-2H-pyran-4-yl)ethan-1-amine hydrochloride
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2-(3,6-dihydro-2H-pyran-4-yl)ethan-1-amine hydrochloride
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2-(3,6-dihydro-2H-pyran-4-yl)ethan-1-amine hydrochloride
Reactant of Route 6
2-(3,6-dihydro-2H-pyran-4-yl)ethan-1-amine hydrochloride

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